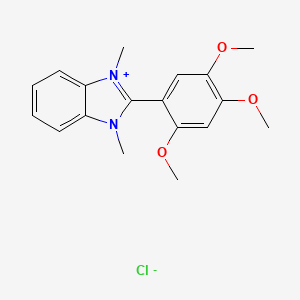
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride, also known as DM-TMP-BI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been used as a fluorescent probe for the detection of metal ions.
作用机制
The exact mechanism of action of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been shown to have low toxicity in vitro and in vivo. In animal studies, 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been found to have no significant adverse effects on vital organs or body weight. However, further studies are needed to fully understand the biochemical and physiological effects of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride.
实验室实验的优点和局限性
One of the main advantages of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride is its potential as a scaffold for the development of new drugs. Its ability to inhibit the growth of cancer cells also makes it a promising candidate for cancer research. However, limitations include the lack of understanding of its exact mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.
未来方向
There are several future directions for research on 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride. These include further studies on its mechanism of action, its potential as a scaffold for drug development, and its applications in material science. Additionally, studies on the toxicity of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride in humans are needed to fully understand its potential as a therapeutic agent.
合成方法
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with 1,3-dimethyl-2-aminoimidazolium chloride. The resulting product is then treated with hydrochloric acid to yield 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride in its chloride form.
属性
IUPAC Name |
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O3.ClH/c1-19-13-8-6-7-9-14(13)20(2)18(19)12-10-16(22-4)17(23-5)11-15(12)21-3;/h6-11H,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKZEZJUPPOIQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC(=C(C=C3OC)OC)OC)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)

![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)
![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)

![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)